N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
Description
"N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" (hereafter referred to as Compound X) is a benzoxazepine-derived molecule featuring a tetrahydrothiophene-3-carboxamide 1,1-dioxide moiety. This compound’s structural complexity arises from its fused bicyclic system (benzo[f][1,4]oxazepine) and the sulfone-functionalized tetrahydrothiophene group.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5S/c17-13-1-2-14-12(7-13)8-19(15(20)9-24-14)5-4-18-16(21)11-3-6-25(22,23)10-11/h1-2,7,11H,3-6,8-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWFTRVFAJOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The compound features a benzo[f][1,4]oxazepine core, which is known for its pharmacological significance. The presence of a chloro group and a tetrahydrothiophene moiety enhances its potential interactions with various biological targets. Its molecular formula is , with a molecular weight of 310.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.77 g/mol |
| Structure Type | Benzo[f][1,4]oxazepine |
| Key Functional Groups | Chloro, Tetrahydrothiophene |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Analogues of this compound have shown potential as antitumor agents. Studies suggest that the oxazepine structure can interfere with cancer cell proliferation and induce apoptosis.
- Antimicrobial Properties : The compound's structural features suggest possible antimicrobial activity against various pathogens. Research has indicated that similar compounds can disrupt bacterial cell membranes.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxazepine derivatives demonstrated that certain modifications to the benzo[f][1,4]oxazepine core significantly enhanced antitumor activity in vitro. The study highlighted the importance of substituents on the oxazepine ring in modulating biological activity.
Case Study 2: Antimicrobial Screening
In another investigation, several derivatives of the compound were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that specific modifications resulted in increased inhibition zones compared to standard antibiotics.
The proposed mechanism of action involves the interaction of the compound with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The chloro group may enhance binding affinity to these targets, while the tetrahydrothiophene moiety could facilitate cellular uptake.
Comparison with Similar Compounds
Key Structural Features:
Compound X shares core motifs with benzoxazepine and sulfone-containing derivatives. Below is a comparative analysis with two closely related compounds:
Insights:
- NMR Profiling : Compound X and its analogs (e.g., Compound 1) exhibit near-identical NMR chemical shifts to Rapa in most regions, except positions 29–36 and 39–43. These discrepancies suggest localized electronic or steric perturbations from substituents (e.g., the 7-Cl group in X) .
- Substituent Effects : Compared to the bromo/nitro-substituted analog in , Compound X’s 7-Cl group likely confers moderate electron-withdrawing effects, influencing solubility and binding affinity.
Computational Predictions:
- Quantum chemical studies (e.g., DFT calculations) on analogs () highlight the role of sulfone groups in enhancing electrophilicity. Compound X’s tetrahydrothiophene sulfone moiety may similarly influence its reactivity or interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
